![molecular formula C20H23FN6O B2520657 3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide CAS No. 2309556-99-6](/img/structure/B2520657.png)

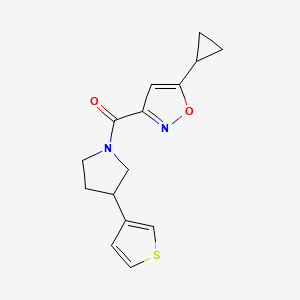

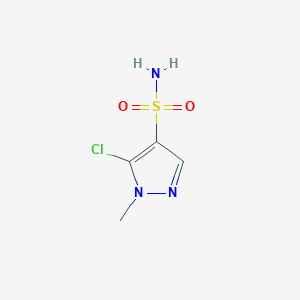

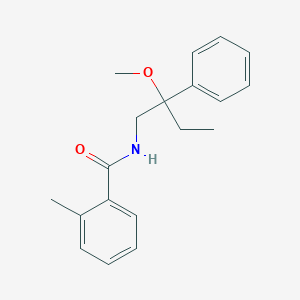

3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

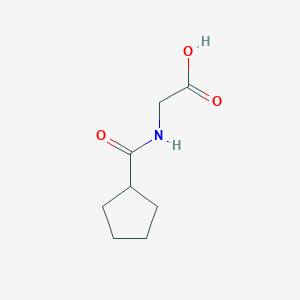

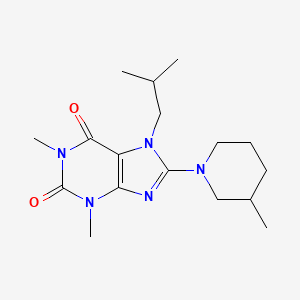

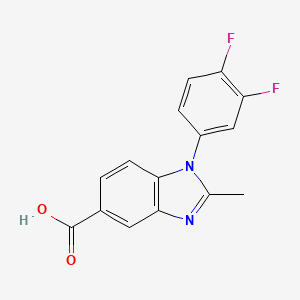

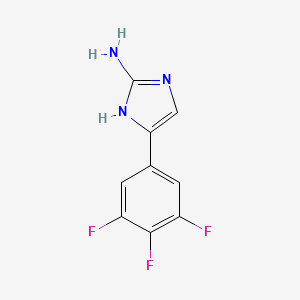

3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H23FN6O and its molecular weight is 382.443. The purity is usually 95%.

BenchChem offers high-quality 3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Compound 5 : Among the synthesized derivatives, compound 5 stands out. It exhibits excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa). These properties make it comparable to the current secondary-explosive benchmark, CL-20. Thus, compound 5 shows promise as a secondary explosive .

- Azo Compound 10 : Compound 10 boasts remarkable features, including a high density (1.91 g/cm³ at 20 °C), excellent thermal stability (Td = 305 °C), and superior calculated detonation performance (Dv = 9200 m/s, P = 34.8 GPa). It outperforms existing heat-resistant explosives, making it a potential candidate for such applications .

- Compounds 14, 17, and 19 : These compounds are highly sensitive (IS ≤ 2 J) but exhibit excellent calculated detonation performance (Dv ≥ 8690 m/s, P ≥ 30.2 GPa). Their attractive features suggest possibilities for use as primary explosives .

- Microwave-Mediated Synthesis : Considering green chemistry principles, microwave-mediated, catalyst-free synthesis of triazoles is environmentally benign. These reactions require minimal solvent, enhance reaction rates, and optimize overall process costs .

- Triazolothiadiazine Derivatives : The synthesis of bis(1,2,4-triazolo)thiadiazine derivatives has gained attention. These compounds exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition (e.g., carbonic anhydrase inhibitors, cholinesterase inhibitors) .

- Triazoles : Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. Depending on the position of nitrogen atoms, they exist in two tautomeric forms: 1,2,3-triazole and 1,2,4-triazole .

Energetic Materials

Green Chemistry Applications

Medicinal Chemistry

General Chemistry Insights

Mecanismo De Acción

Target of Action

The compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

The mode of action of this compound would depend on its specific targets. Generally, triazole compounds interact with their targets by forming hydrogen bonds, given their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on its targets. Triazole compounds are known to affect a wide range of pathways due to their ability to interact with various enzymes and receptors .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and the pathways it affects. Given the wide range of biological activities associated with triazole compounds, the effects could be diverse .

Propiedades

IUPAC Name |

3-(4-fluoro-3-methylphenyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN6O/c1-13-10-15(4-6-17(13)21)5-9-20(28)25(3)16-11-26(12-16)19-8-7-18-23-22-14(2)27(18)24-19/h4,6-8,10,16H,5,9,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFRJUGEUPYUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2520575.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2520587.png)

![morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone](/img/structure/B2520594.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)

![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)